4-(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)thiomorpholine
CAS No.: 2640845-73-2
Cat. No.: VC11864115
Molecular Formula: C16H21N5OS
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640845-73-2 |
|---|---|
| Molecular Formula | C16H21N5OS |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C16H21N5OS/c22-16(19-8-10-23-11-9-19)13-2-1-6-20(12-13)15-14-3-4-18-21(14)7-5-17-15/h3-5,7,13H,1-2,6,8-12H2 |
| Standard InChI Key | MPMFXEKLJGJLTN-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4 |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone, reflects its multicomponent architecture (Figure 1). Key features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₅OS |
| Molecular Weight | 331.4 g/mol |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CN3C2=CC=N3)C(=O)N4CCSCC4 |
| Topological Polar Surface Area (TPSA) | 86.4 Ų (estimated) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The pyrazolo[1,5-a]pyrazine ring (positions 1–7) is a bicyclic system with nitrogen atoms at positions 1, 3, and 7, while the thiomorpholine group introduces a sulfur atom, enhancing lipophilicity and potential membrane permeability .
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclocondensation | Aminopyrazole + 1,3-dicarbonyl compounds under acidic conditions |
| 2 | Chlorination | POCl₃ or PCl₅ for C–H activation |
| 3 | Nucleophilic Substitution | Piperidine/thiomorpholine coupling via Buchwald–Hartwig or Ullmann coupling |
| 4 | Acylation | Carbodiimide-mediated coupling (e.g., EDCI/HOBt) |
For example, chlorination of pyrazolo[1,5-a]pyrimidine intermediates followed by substitution with piperidine derivatives is a common strategy . The thiomorpholine moiety is typically introduced via reductive amination or nucleophilic displacement of halogenated intermediates .
Physicochemical and Pharmacokinetic Properties
Computational predictions and experimental data for related analogs provide insights (Table 2) :
Table 2. Predicted Physicochemical Properties
| Parameter | Value | Method/Source |
|---|---|---|
| Log P (lipophilicity) | 2.35–3.17 | XLOGP3, WLOGP |
| Water Solubility | 0.186–0.776 mg/mL | ESOL, Ali |
| GI Absorption | High | SwissADME |
| BBB Permeability | Moderate | BOILED-Egg Model |
| CYP Inhibition | CYP1A2/CYP2C19 (potential) | PreADMET |
The thiomorpholine group enhances metabolic stability compared to morpholine analogs, while the pyrazine core contributes to π–π stacking interactions in target binding .
Biological Activity and Mechanisms
Kinase Inhibition
Pyrazolo[1,5-a]pyrazine derivatives exhibit potent kinase inhibitory activity. For instance, CPL302253 (a related analog) inhibits PI3Kδ with an IC₅₀ of 2.8 nM, suggesting utility in inflammatory diseases . The thiomorpholine moiety may modulate selectivity by occupying hydrophobic pockets in kinase ATP-binding sites .
Anticancer Activity
Thiomorpholine derivatives demonstrate significant cytotoxicity:
-
In vitro: IC₅₀ values of 1.57–3.125 μM against HepG2 and MCF-7 cells .
-
In vivo: Tumor growth inhibition rates of 76–80% in murine models .
Mechanistically, these compounds induce apoptosis via Bax/Bcl-2 pathway activation and caspase-3/9 upregulation .
Antimicrobial and Antioxidant Properties
Analogous compounds show:
Therapeutic Applications and Future Directions
Oncology
The compound’s dual kinase inhibition and pro-apoptotic effects position it as a candidate for:
-
Combination therapies with checkpoint inhibitors.
-
Targeted delivery via nanoparticle formulations to mitigate off-target effects.
Inflammation and Autoimmunity
PI3Kδ and MAPKAP-K2 inhibition could address conditions like asthma and rheumatoid arthritis .
Antimicrobial Development
Structural optimization may enhance activity against drug-resistant Staphylococcus and Mycobacterium strains .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume